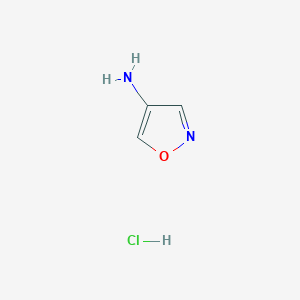

4-Aminoisoxazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDLVZSIELSTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549978 | |

| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108511-98-4 | |

| Record name | 4-Isoxazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108511-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Aminoisoxazole Hydrochloride: A Technical Guide for Drug Discovery Professionals

CAS Number: 108511-98-4

This in-depth technical guide provides a comprehensive overview of 4-Aminoisoxazole hydrochloride, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and significant applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a brown solid that serves as an important intermediate in the synthesis of various pharmaceutical compounds.[1] Its fundamental properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O·HCl | [2][3] |

| Molecular Weight | 120.54 g/mol | [2][3][4] |

| Appearance | Brown solid | [1] |

| Purity | ≥95% | [2][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for its application in further chemical reactions. A common and mild synthesis method involves the nitration of isoxazole followed by a reduction and salt formation.[1]

Experimental Protocol: A Mild Synthesis Method[1]

This protocol outlines a mild synthesis method for this compound, as described in patent literature.

Step 1: Nitration of Isoxazole to 4-Nitroisoxazole

-

Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

-

Add ammonium nitrate in batches while controlling the temperature.

-

After the reaction is complete, pour the mixture into ice water.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic phases and concentrate to obtain 4-nitroisoxazole.

Step 2: Reduction and Salt Formation

-

To the obtained 4-nitroisoxazole, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon (Pd/C).

-

Heat and pressurize the mixture to facilitate the reaction.

-

Once the reaction is complete, cool the mixture to 0-10°C.

-

Filter the resulting solid and wash it with glacial ethanol.

-

The final product is this compound.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Drug Development

4-Aminoisoxazole and its hydrochloride salt are valuable reactants in the design and synthesis of novel therapeutic agents. The isoxazole ring is a prominent feature in many biologically active compounds due to its unique chemical properties.[6][7][8]

Key Applications:

-

HIV-1 Protease Inhibitors: 4-Aminoisoxazole is utilized as a reactant in the synthesis of hydroxyethylene-based HIV-1 protease inhibitors that contain a heterocyclic P1''-P2'' amide bond isostere.[9][10]

-

JAK3 Inhibitors: This compound is also instrumental in the development of pyrimidine derivatives that act as Janus kinase 3 (JAK3) inhibitors.[9][10]

-

Protein Degrader Building Blocks: It is classified within the product family of protein degrader building blocks, highlighting its role in targeted protein degradation technologies.[2]

-

General Pharmaceutical Intermediate: As a versatile intermediate, it is a starting material for a wide range of pharmaceutical compounds.[1]

The isoxazole moiety, in general, is found in numerous FDA-approved drugs and contributes to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[11][12][13] The incorporation of the isoxazole ring can enhance the physicochemical properties of drug candidates.[6][7]

Biological Significance of the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[8] This structure imparts specific electronic and conformational properties that are advantageous in drug design.

Logical Relationship of Isoxazole in Medicinal Chemistry

Caption: Role of the isoxazole moiety in drug discovery.

The diverse biological activities of isoxazole-containing compounds underscore the importance of intermediates like this compound in the generation of new chemical entities with therapeutic potential.[12][13] Its utility as a foundational element in complex molecule synthesis makes it a compound of significant interest to the drug discovery community.

References

- 1. CN112457268A - Mild this compound synthesis method - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. 108511-98-4|this compound|BLD Pharm [bldpharm.com]

- 5. sambipharma.com [sambipharma.com]

- 6. ijpca.org [ijpca.org]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-ISOXAZOLAMINE CAS#: 108511-98-4 [amp.chemicalbook.com]

- 10. 4-Aminoisoxazole CAS#: 108511-97-3 [m.chemicalbook.com]

- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminoisoxazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminoisoxazole hydrochloride. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a heterocyclic amine salt that serves as a versatile building block in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] A thorough understanding of the physicochemical characteristics of this compound is paramount for its effective utilization in the synthesis of novel pharmaceutical agents and for the development of stable and bioavailable drug formulations.

This guide details the known physicochemical parameters of 4-Aminoisoxazole and its hydrochloride salt, provides standardized experimental protocols for their determination, and outlines a logical workflow for the characterization of such compounds.

Physicochemical Properties

The following tables summarize the available quantitative data for 4-Aminoisoxazole and its hydrochloride salt. It is important to note that much of the publicly available data pertains to the free base, 4-Aminoisoxazole, and some values are predicted through computational models.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Isoxazol-4-ylamine hydrochloride | [2] |

| CAS Number | 108511-98-4 | [2][3] |

| Molecular Formula | C₃H₅ClN₂O | [2] |

| Molecular Weight | 120.54 g/mol | [2] |

| Appearance | Yellow to brown liquid (for free base) | [4] |

| Melting Point | 130-135 °C (decomposes) (for free base) | [4] |

| Boiling Point | 234.7 ± 13.0 °C (Predicted, for free base) | [4] |

| Density | 1.241 ± 0.06 g/cm³ (Predicted, for free base) | [4] |

Table 2: Acidity and Solubility

| Property | Value | Source |

| pKa | 1.88 ± 0.10 (Predicted, for free base) | [4] |

| Solubility | Data not available. General solubility testing protocols are provided in Section 3.0. | - |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Synthesis of this compound

A mild synthesis method for this compound has been reported, which involves the nitration of isoxazole followed by catalytic reduction.[5]

Step 1: Nitration of Isoxazole

-

Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

-

Add ammonium nitrate in batches while controlling the temperature.

-

After the reaction is complete, pour the mixture into ice water.

-

Extract the product, 4-nitroisoxazole, with ethyl acetate.

-

Combine the organic phases and concentrate to obtain the product.[5]

Step 2: Reduction of 4-Nitroisoxazole

-

To the 4-nitroisoxazole, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon.

-

Heat the mixture to 40-50 °C and pressurize to 1.0-1.5 MPa for 12 hours.

-

After the reaction is complete, cool the mixture to 0-10 °C.

-

Filter the reaction mixture and wash the solid with a small amount of glacial ethanol to obtain this compound.[5]

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard technique for determining the melting point of a crystalline solid.[6]

-

Sample Preparation: Finely powder a small amount of dry this compound.[7] Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8][9]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or similar device.[8]

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid heating to get an estimated range.[8][9]

-

For an accurate measurement, heat at a slow rate (approximately 1-2 °C per minute) when the temperature is within 20 °C of the expected melting point.[8]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[10][11]

-

Equilibration: Agitate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[10][12]

-

Sample Processing: After incubation, confirm the presence of undissolved solid. Separate the solid from the solution by centrifugation or filtration (e.g., using a 0.22 µm syringe filter that does not bind the compound).[10][12]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[12][13]

pKa Determination (NMR Spectroscopy)

The acid dissociation constant (pKa) can be determined by monitoring the change in the chemical shift of specific protons in the molecule as a function of pH.

-

Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent system (e.g., D₂O or a mixture of an organic solvent and water) across a range of pH values.[14]

-

NMR Analysis: Acquire ¹H NMR spectra for each sample.

-

Data Analysis: Plot the chemical shift of a proton that is sensitive to the ionization state of the molecule against the pH of the solution. Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.[14]

Structural Characterization

3.5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[15][16]

-

Sample Preparation: Dissolve 5-25 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Filter the solution to remove any particulate matter.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used to confirm connectivities.[15][17]

3.5.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule.[18][19]

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.[20][21]

-

Data Acquisition: Obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[18] The spectrum will show absorption bands characteristic of the functional groups in this compound (e.g., N-H, C=N, C-O bonds).

3.5.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[22][23]

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. An ionization technique such as electrospray ionization (ESI) is suitable for this polar molecule.[24]

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[25] The molecular ion peak will confirm the molecular weight of the cation (4-Aminoisoxazolium).[26]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 108511-98-4|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Aminoisoxazole CAS#: 108511-97-3 [m.chemicalbook.com]

- 5. CN112457268A - Mild this compound synthesis method - Google Patents [patents.google.com]

- 6. thinksrs.com [thinksrs.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. benchchem.com [benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. omicsonline.org [omicsonline.org]

- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. mse.washington.edu [mse.washington.edu]

- 19. rtilab.com [rtilab.com]

- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 21. eag.com [eag.com]

- 22. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 23. fiveable.me [fiveable.me]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. youtube.com [youtube.com]

Spectroscopic Profile of 4-Aminoisoxazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoisoxazole hydrochloride (C₃H₅ClN₂O, MW: 120.54). Due to the limited availability of specific experimental spectra for this particular salt in public databases, this document presents expected spectroscopic characteristics based on the analysis of the free base, 4-Aminoisoxazole, and related isoxazole derivatives. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These values are predicted based on the compound's structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | H-5 (Isoxazole ring) |

| ~7.0 - 7.5 | Singlet | 1H | H-3 (Isoxazole ring) |

| ~5.0 - 6.0 | Broad Singlet | 3H | -NH₃⁺ |

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-5 (Isoxazole ring) |

| ~150 - 155 | C-3 (Isoxazole ring) |

| ~100 - 105 | C-4 (Isoxazole ring) |

Solvent: D₂O or DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (primary amine salt) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1650 - 1600 | Medium | N-H bend (primary amine salt) |

| 1580 - 1450 | Strong | C=N and C=C stretch (isoxazole ring) |

| 1400 - 1300 | Medium | C-N stretch |

| 1200 - 1000 | Strong | C-O stretch (isoxazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 85.04 | [M+H]⁺ (of free base) |

| 84.03 | [M]⁺ (of free base) |

Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the data will reflect the mass of the free base, 4-Aminoisoxazole.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound by identifying the chemical environment of its protons and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

The chemical shifts are referenced to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the mixture into a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base of the compound and to study its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Tautomerism in 4-Aminoisoxazole and its Hydrochloride Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of 4-aminoisoxazole and its hydrochloride salt. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. Understanding the predominant tautomeric forms of a molecule like 4-aminoisoxazole, a key heterocyclic scaffold, is paramount for predicting its behavior in a biological system.

Tautomeric Equilibria of 4-Aminoisoxazole

4-Aminoisoxazole can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH.

-

Amino Tautomer: The aromatic amino form is generally considered the more stable tautomer in most conditions.

-

Imino Tautomer: The non-aromatic imino form is typically the minor tautomer.

The equilibrium can be represented as follows:

Caption: Tautomeric equilibrium between the amino and imino forms of 4-aminoisoxazole.

Tautomerism of 4-Aminoisoxazole Hydrochloride

Upon protonation, such as in the formation of the hydrochloride salt, the tautomeric landscape becomes more complex. Protonation can occur at the exocyclic amino group or the ring nitrogen atoms, leading to different cationic species. The two most plausible tautomeric forms for the hydrochloride salt are the ammonium form and the iminium form.

-

Ammonium Tautomer: Protonation occurs on the exocyclic amino group of the amino tautomer.

-

Iminium Tautomer: Protonation occurs on the ring nitrogen of the imino tautomer.

The equilibrium for the hydrochloride salt is depicted below:

Caption: Tautomeric equilibrium of this compound.

Experimental Characterization of Tautomers

The determination of the predominant tautomeric form and the quantification of the equilibrium require a combination of spectroscopic and crystallographic techniques. Computational studies are also invaluable for complementing experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei, which differs significantly between tautomers.

Hypothetical ¹H NMR Data Comparison

| Proton | Amino Tautomer (ppm) | Imino Tautomer (ppm) |

| H3 | ~8.2 | ~7.8 |

| H5 | ~8.5 | ~5.0 (CH₂) |

| NH₂ | ~5.5 (broad) | - |

| NH (imino) | - | ~9.0 (broad) |

| NH (ring) | - | ~12.0 (broad) |

Hypothetical ¹³C NMR Data Comparison

| Carbon | Amino Tautomer (ppm) | Imino Tautomer (ppm) |

| C3 | ~150 | ~155 |

| C4 | ~100 | ~165 (C=N) |

| C5 | ~155 | ~70 (CH₂) |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[1][2] By determining bond lengths and the positions of hydrogen atoms, the exact tautomeric form present in the crystal can be identified.[3]

Hypothetical X-ray Crystallographic Bond Lengths

| Bond | Amino Tautomer (Å) | Imino Tautomer (Å) |

| C4-N(exo) | ~1.36 | ~1.28 (C=N) |

| C4-C5 | ~1.38 | ~1.50 (C-C) |

| C5-N(ring) | ~1.33 | ~1.45 (C-N) |

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of tautomers in the gas phase and in different solvents.[4] These calculations provide valuable insights into the thermodynamics of the tautomeric equilibrium.

Hypothetical Relative Energies of Tautomers (kcal/mol)

| Tautomer | Gas Phase | Water |

| Amino | 0.0 | 0.0 |

| Imino | +5.2 | +3.8 |

| Ammonium | 0.0 | 0.0 |

| Iminium | +8.1 | +6.5 |

Experimental Protocols

NMR Spectroscopy Protocol

A general workflow for NMR analysis of tautomerism is as follows:

Caption: Workflow for NMR spectroscopic analysis of tautomerism.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound (4-aminoisoxazole or its hydrochloride salt) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H. Two-dimensional spectra, such as HSQC and HMBC, can aid in unambiguous peak assignment.

-

Data Analysis: Process the spectra and assign the signals to the respective protons and carbons of the possible tautomers.

-

Quantification: For mixtures of tautomers in solution, the relative ratio can be determined by integrating the signals corresponding to unique protons of each tautomer.

X-ray Crystallography Protocol

The process for determining the solid-state structure is outlined below:

Caption: General workflow for single-crystal X-ray diffraction.

-

Crystal Growth: Grow single crystals of 4-aminoisoxazole or its hydrochloride salt suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.[1]

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.[5]

Conclusion

The tautomeric behavior of 4-aminoisoxazole and its hydrochloride salt is a crucial aspect of its chemical characterization. A multi-pronged approach utilizing NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a thorough understanding of the tautomeric equilibria. The data and protocols presented in this guide provide a framework for researchers to investigate and characterize the tautomerism of this important heterocyclic system, ultimately aiding in the rational design and development of new therapeutic agents.

References

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-Aminoisoxazole Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoxazole hydrochloride is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and analytical method development. As an amine hydrochloride, its solubility is governed by the high lattice energy of the salt and the polarity of the solvent. Generally, amine hydrochlorides exhibit limited solubility in non-polar organic solvents and show a preference for more polar protic and aprotic solvents. This guide provides a comprehensive overview of the expected solubility behavior of this compound and outlines a detailed experimental protocol for its quantitative determination.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and comparing solubility measurements at a specified temperature.

| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Methanol | Polar Protic | ||||

| Ethanol | Polar Protic | ||||

| Isopropanol | Polar Protic | ||||

| Acetone | Polar Aprotic | ||||

| Acetonitrile | Polar Aprotic | ||||

| Dichloromethane | Non-polar | ||||

| Ethyl Acetate | Moderately Polar | ||||

| Tetrahydrofuran | Polar Aprotic | ||||

| Dimethylformamide | Polar Aprotic | ||||

| Dimethyl Sulfoxide | Polar Aprotic |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in organic solvents. This protocol is based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent in which it is freely soluble (e.g., water or methanol).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.

3. Experimental Procedure (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., testing at 24, 48, and 72 hours).

-

After reaching equilibrium, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. The filter should be compatible with the organic solvent used.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

4. Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the organic solvent using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) × (Dilution factor) × 100

-

Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminoisoxazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Aminoisoxazole hydrochloride. Due to the limited publicly available thermal analysis data for this specific compound, this guide synthesizes information from safety data sheets, studies on analogous compounds, and computational research to provide a robust understanding of its thermal behavior. This information is critical for safe handling, storage, and processing in research and pharmaceutical development.

Physicochemical Properties and Thermal Hazard Overview

A critical piece of data comes from a safety report on the closely related compound, 3-aminoisoxazole. An Accelerating Rate Calorimetry (ARC) experiment on 3-aminoisoxazole indicated a potential for explosive decomposition with a thermal runaway onset temperature of 186 °C[1]. This suggests that aminoisoxazoles, in general, can be highly energetic and prone to rapid, exothermic decomposition. The hydrochloride salt form is expected to have a different thermal profile, but this inherent instability of the aminoisoxazole ring system is a significant safety consideration.

For the free base, 4-aminoisoxazole, a melting point of 130-135 °C with decomposition has been reported. The presence of the hydrochloride is likely to increase the decomposition temperature, but also potentially influence the decomposition pathway.

Quantitative Thermal Analysis Data (Analogous Compounds)

In the absence of specific TGA and DSC data for this compound, the following table summarizes relevant thermal data for analogous compounds to provide a comparative understanding.

| Compound | Analysis Technique | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Key Observations | Reference |

| 3-Aminoisoxazole | ARC | 186 | - | - | Explosive decomposition with sudden pressure increase. | [1] |

| 4-Aminoisoxazole (free base) | Melting Point | 130-135 (with decomposition) | - | - | Decomposes upon melting. |

Note: This table is populated with data from closely related compounds due to the lack of specific data for this compound.

Experimental Protocols for Thermal Analysis

To properly assess the thermal stability of this compound, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass and to quantify the mass loss at different temperatures.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a linear rate (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition (e.g., from ambient to 400 °C).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the percentage of mass loss at each decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the temperatures and enthalpies of any exothermic or endothermic transitions, including decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or gold-plated steel pan. A pierced lid may be used if gas evolution is expected.

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., from ambient to 300 °C).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of these transitions are calculated.

Decomposition Pathway and Products

Computational and experimental studies on the pyrolysis of isoxazole and its derivatives provide significant insight into the likely decomposition pathway of this compound.

The initial and most critical step in the thermal decomposition of isoxazoles is the cleavage of the weak N-O bond[2][3]. This is followed by a series of complex rearrangements and further decomposition reactions.

Description of the Decomposition Pathway:

-

Initial Step: Upon heating, this compound likely undergoes an initial decomposition step involving the loss of hydrogen chloride (HCl), forming the 4-aminoisoxazole free base.

-

Ring Opening: The fundamental thermal decomposition of the isoxazole ring is initiated by the homolytic cleavage of the weakest bond, the N-O bond. This leads to the formation of a highly reactive vinylnitrene intermediate[2][3].

-

Rearrangement: The vinylnitrene intermediate can then undergo various rearrangements to form more stable isomers, such as azirines or oxazoles.

-

Fragmentation: At higher temperatures, these intermediates and the remaining isoxazole ring will fragment into smaller, stable molecules. Based on the elemental composition and data from related compounds, the expected final decomposition products include:

Experimental Workflow for Thermal Hazard Assessment

A systematic workflow is essential for a thorough thermal hazard assessment of this compound.

Conclusion and Safety Recommendations

While specific experimental data for this compound is limited, the available information on analogous compounds strongly suggests that it is a thermally sensitive material with the potential for rapid and energetic decomposition. The primary thermal hazard is associated with the cleavage of the isoxazole ring's N-O bond, which can lead to a thermal runaway, especially under adiabatic conditions.

Key Safety Recommendations:

-

Avoid High Temperatures: Do not subject this compound to high temperatures, especially prolonged heating.

-

Inert Atmosphere: When heating is necessary, it should be done under an inert atmosphere to prevent oxidative side reactions that could lower the decomposition temperature.

-

Small-Scale Operations: Initial thermal studies should always be conducted on a small scale with appropriate safety precautions in place.

-

Venting: Ensure adequate venting in any process involving the heating of this compound to safely manage the release of gaseous decomposition products.

Further experimental investigation using TGA, DSC, and ARC is highly recommended to establish a definitive thermal stability and decomposition profile for this compound. This will enable the development of robust safety protocols for its handling and use in drug development and manufacturing.

References

- 1. 3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: An In-depth Technical Guide to 4-Aminoisoxazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular properties of 4-Aminoisoxazole hydrochloride. By leveraging quantum chemical calculations, researchers can gain profound insights into the geometric, vibrational, and electronic characteristics of this compound, which are pivotal for understanding its reactivity, stability, and potential applications in drug development.

Introduction

4-Aminoisoxazole and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form is often utilized to enhance solubility and stability. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental avenue to explore the intricacies of its molecular structure and properties. This guide outlines the key computational methodologies and the interpretation of the resulting data.

Computational Methodology: A Detailed Protocol

The theoretical investigation of this compound is typically performed using the Gaussian suite of programs. The following protocol outlines a robust and widely accepted computational approach.

Workflow for Quantum Chemical Calculations:

Protocol Details:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software such as GaussView.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is crucial for obtaining accurate predictions of other properties. A widely used and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set like 6-311++G(d,p).[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[3]

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4][5][6] These calculations also provide theoretical vibrational spectra (FT-IR and FT-Raman).[7]

-

Post-Calculation Analyses:

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular and intermolecular bonding and interactions, charge distribution, and bond orders.[8][9][10]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[11][12][13]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of chemical reactivity and stability.[14][15][16]

-

Experimental Protocols

For validation of the theoretical results, experimental data is essential. The following are standard protocols for spectroscopic analysis of small organic molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[17] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[17]

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded.

-

Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by observing the magnetic properties of its atomic nuclei.

Protocol:

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, D2O).[19][20] A reference standard like Tetramethylsilane (TMS) may be added.[20]

-

Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. 1H and 13C NMR spectra are typically acquired.[21]

-

Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the connectivity of atoms in the molecule.[22]

Data Presentation: Theoretical Results

The following tables summarize the kind of quantitative data that can be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometrical Parameters

Table 1: Selected Bond Lengths (Å)

| Bond | Calculated Length (Å) |

| O1 - N2 | 1.415 |

| N2 = C3 | 1.298 |

| C3 - C4 | 1.432 |

| C4 = C5 | 1.358 |

| C5 - O1 | 1.360 |

| C4 - N6 | 1.385 |

| N6 - H7 | 1.012 |

| N6 - H8 | 1.012 |

| N...H-Cl | 1.950 |

Table 2: Selected Bond Angles (°) and Dihedral Angles (°)

| Atoms (Angle) | Calculated Angle (°) | Atoms (Dihedral) | Calculated Angle (°) |

| C5 - O1 - N2 | 108.5 | N2 - C3 - C4 - C5 | -0.5 |

| O1 - N2 = C3 | 109.2 | O1 - C5 - C4 - C3 | 0.4 |

| N2 = C3 - C4 | 112.8 | C3 - C4 - C5 - O1 | 0.0 |

| C3 - C4 = C5 | 104.3 | C5 - O1 - N2 - C3 | 0.3 |

| C4 = C5 - O1 | 105.2 | O1 - N2 - C3 - C4 | -0.2 |

| C3 - C4 - N6 | 128.0 | H7 - N6 - C4 - C3 | 178.5 |

| C5 = C4 - N6 | 127.7 | H8 - N6 - C4 - C5 | -179.0 |

Vibrational Frequencies

Table 3: Selected Vibrational Frequencies (cm⁻¹)

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | ~3400 |

| N-H Symmetric Stretch | 3350 | ~3300 |

| C-H Stretch | 3100 | ~3080 |

| C=N Stretch | 1640 | ~1630 |

| N-H Scissoring | 1610 | ~1600 |

| C=C Stretch | 1550 | ~1540 |

| C-N Stretch | 1320 | ~1310 |

| N-O Stretch | 910 | ~900 |

Electronic Properties

Table 4: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.60 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.80 |

| Chemical Softness (S) | 0.357 |

| Electrophilicity Index (ω) | 2.93 |

Visualization of Key Molecular Properties

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The green areas represent regions of neutral potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are crucial for understanding electronic transitions and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between them is a measure of the molecule's excitability and chemical stability.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Vibrational frequencies - NWChem [nwchemgit.github.io]

- 8. NBO [cup.uni-muenchen.de]

- 9. Rangsiman Ketkaew - Gaussian: How to Compute Bond Energy and Bond Order using NBO [sites.google.com]

- 10. legacy.batistalab.com [legacy.batistalab.com]

- 11. MEP [cup.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. learn.schrodinger.com [learn.schrodinger.com]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]

Acidity and pKa of 4-Aminoisoxazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 4-aminoisoxazole hydrochloride, a key intermediate in pharmaceutical synthesis. This document collates available data, presents detailed experimental protocols for pKa determination, and illustrates the fundamental acid-base equilibrium.

Introduction to this compound

4-Aminoisoxazole is a heterocyclic amine that serves as a versatile building block in medicinal chemistry. It is utilized in the synthesis of various therapeutic agents. The compound is typically handled as its hydrochloride salt to improve stability and solubility. Understanding the acidity and the acid dissociation constant (pKa) of this salt is critical for reaction optimization, formulation development, and predicting its physiological behavior, as the ionization state of a molecule profoundly impacts its pharmacokinetic and pharmacodynamic properties.

The acidity of this compound is determined by the dissociation of its protonated form, the 4-aminoisoxazolium ion. The isoxazole ring is an electron-withdrawing moiety, which reduces the electron density on the exocyclic amino group. This inductive effect decreases the basicity of the amine, meaning its conjugate acid is more acidic (has a lower pKa) compared to simple alkylamines.

Quantitative Data: pKa of 4-Aminoisoxazole

An extensive search of the scientific literature did not yield an experimentally determined pKa value for this compound. However, a predicted pKa value for the conjugate acid of 4-aminoisoxazole is available. This value represents the equilibrium between the protonated form (the cation in the hydrochloride salt) and the neutral free base.

| Compound | pKa Value | Method | Temperature (°C) | Solvent/Medium | Source |

| 4-Aminoisoxazole (Conjugate Acid) | 1.88 ± 0.10 | Predicted | Not Specified | Not Specified | ChemicalBook[1] |

Note: The pKa value refers to the dissociation of the protonated amino group (R-NH₃⁺ ⇌ R-NH₂ + H⁺).

Acid-Base Equilibrium

The acidic nature of this compound in aqueous solution is governed by the dissociation of the 4-aminoisoxazolium cation. This equilibrium is fundamental to understanding its behavior in different pH environments.

Caption: Acid-base equilibrium of the 4-aminoisoxazolium cation.

Experimental Protocols for pKa Determination

While a specific protocol for this compound is not published, its pKa can be determined using standard laboratory methods. The following are detailed, generalized protocols for two common and reliable techniques.

Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore near the ionization center, leading to a change in UV-Vis absorbance with pH.[2][3][4][5]

Principle: The Beer-Lambert law is applied to solutions of the analyte at various pH values. The pKa is determined by monitoring the change in absorbance at a specific wavelength as the ratio of the protonated and deprotonated species changes. The Henderson-Hasselbalch equation relates the measured absorbance to the solution pH and the pKa.

Methodology:

-

Preparation of Reagents:

-

Analyte Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO or water.[2]

-

Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 12).[2]

-

Acidic and Basic Solutions: Prepare solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) for determining the absorbance of the fully protonated and deprotonated species, respectively.

-

-

Experimental Workflow:

-

Determine Analytical Wavelength: Record the UV-Vis spectra (e.g., 230-500 nm) of the analyte in highly acidic (pH < pKa - 2) and highly basic (pH > pKa + 2) solutions to find the wavelength(s) of maximum absorbance difference between the protonated and deprotonated forms.

-

Prepare Sample Plate: In a 96-well UV-transparent microplate, add the buffer solutions covering the desired pH range to different wells. Add a small, fixed volume of the analyte stock solution to each well to achieve a final concentration suitable for absorbance measurement (e.g., 0.1-0.2 mM).[2]

-

Measure Absorbance: Measure the absorbance of each well at the predetermined analytical wavelength(s) using a microplate spectrophotometer.

-

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. Fit the resulting sigmoidal curve to the appropriate equation (derived from the Henderson-Hasselbalch and Beer-Lambert laws) to calculate the pKa. The pKa is the pH at which the inflection point of the curve occurs.

-

Caption: Workflow for pKa determination by spectrophotometric titration.

Potentiometric Titration

This is a classical and highly accurate method that involves monitoring pH changes during the titration of the analyte with a strong base.[6][7]

Principle: A solution of the acidic form of the compound (this compound) is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is measured after each addition of titrant. The pKa is determined from the resulting titration curve; it is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Methodology:

-

Apparatus and Reagents:

-

Potentiometer: A calibrated pH meter with a combination glass electrode.

-

Titration Vessel: A jacketed beaker to maintain constant temperature.

-

Burette: A calibrated burette for precise delivery of the titrant.

-

Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. A concentration of at least 10⁻⁴ M is recommended.[6]

-

Titrant: A standardized solution of a strong base, such as 0.1 M NaOH.

-

Inert Gas: Nitrogen or argon to purge the solution and prevent dissolution of atmospheric CO₂.[6][7]

-

-

Experimental Workflow:

-

Setup: Place the analyte solution in the titration vessel. Purge the solution with the inert gas for a few minutes before and during the titration.[6][7] Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point (the point of steepest pH change).

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to obtain the titration curve.

-

Determine the equivalence volume (Vₑ) from the inflection point of the curve (often found by taking the first or second derivative of the plot).

-

The pKa is the pH value on the curve corresponding to the volume at the half-equivalence point (Vₑ / 2).

-

-

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

While an experimentally verified pKa for this compound is not currently available in the public domain, a predicted value of 1.88 ± 0.10 for its conjugate acid provides a valuable estimate for research and development. This low pKa highlights the significant electron-withdrawing effect of the isoxazole ring on the basicity of the amino group. For applications requiring a precise value, the detailed spectrophotometric and potentiometric titration protocols provided in this guide offer robust and reliable methods for its experimental determination. A thorough understanding of this fundamental physicochemical property is essential for the effective application of this compound in drug discovery and development.

References

- 1. 4-Aminoisoxazole CAS#: 108511-97-3 [m.chemicalbook.com]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide on the Discovery and Synthesis of 4-Aminoisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic compound 4-aminoisoxazole, a valuable building block in medicinal chemistry. The document details its synthesis, focusing on a plausible historical method and a representative modern approach, and explores its significance in drug discovery.

Introduction to 4-Aminoisoxazole

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs and bioactive compounds.[1][2][3] 4-Aminoisoxazole, as a substituted derivative, serves as a versatile starting material for the synthesis of more complex molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Its utility stems from the reactive amino group, which allows for a variety of chemical modifications.

Synthesis of 4-Aminoisoxazole: A Historical and Modern Perspective

2.1. A Plausible "First" Synthesis: Nitration and Subsequent Reduction

This pathway begins with the electrophilic nitration of isoxazole to yield 4-nitroisoxazole, which is then reduced to the target 4-aminoisoxazole.

Experimental Protocol: Synthesis of 4-Nitroisoxazole

-

Reaction: Nitration of Isoxazole

-

Reagents and Materials:

-

Isoxazole

-

Acetic acid

-

Acetic anhydride

-

Ammonium nitrate

-

Ice water

-

Ethyl acetate

-

-

Procedure:

-

Isoxazole is dissolved in a mixed solvent of acetic acid and acetic anhydride.

-

Ammonium nitrate is added to the solution in batches while controlling the temperature.

-

Upon completion of the reaction, the mixture is poured into ice water.

-

The aqueous mixture is extracted with ethyl acetate.

-

The organic phases are combined and concentrated to yield 4-nitroisoxazole.[6]

-

-

Alternative Nitrating Agents: Other nitrating agents for isoxazoles include a mixture of sulfuric acid and fuming nitric acid.[6]

Experimental Protocol: Reduction of 4-Nitroisoxazole to 4-Aminoisoxazole Hydrochloride

-

Reaction: Catalytic Hydrogenation of 4-Nitroisoxazole

-

Reagents and Materials:

-

4-Nitroisoxazole

-

Ethanol

-

Concentrated hydrochloric acid

-

5% Palladium on carbon (Pd/C) catalyst

-

Glacial ethanol

-

-

Procedure:

-

4-Nitroisoxazole is dissolved in ethanol, and concentrated hydrochloric acid and 5% palladium on carbon are added.

-

The mixture is heated and pressurized with hydrogen gas until the reaction is complete.

-

The reaction mixture is then cooled to 0-10 °C.

-

The solid product is collected by filtration and washed with glacial ethanol to obtain this compound.[6]

-

-

Alternative Reducing Agents: Other reducing agents for nitroarenes that could be applicable include iron powder in the presence of an acid like acetic acid or ammonium chloride.[7][8]

Quantitative Data for the Nitration-Reduction Pathway

| Step | Product | Reagents | Conditions | Yield (%) | Reference |

| 1 | 4-Nitroisoxazole | Isoxazole, NH₄NO₃, Acetic acid/anhydride | Temperature controlled | Not specified | [6] |

| 2 | 4-Aminoisoxazole HCl | 4-Nitroisoxazole, H₂, 5% Pd/C, HCl | Heating and pressure | Improved yield | [6] |

2.2. A Modern Synthetic Approach

Contemporary synthetic methods often focus on efficiency, scalability, and the use of protecting groups to facilitate further functionalization. While a specific modern synthesis for unprotected 4-aminoisoxazole is not detailed in the provided results, the synthesis of N-protected derivatives is common.

A representative modern workflow for a related aminoisoxazole is the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid, which involves a three-step process starting from triethyl orthoacetate and ethyl cyanoacetate.[9]

Logical Workflow for the Nitration-Reduction Synthesis

Caption: A simplified workflow for the synthesis of this compound via nitration and subsequent reduction.

Role in Drug Discovery and Biological Activity

4-Aminoisoxazole is a key intermediate in the synthesis of a wide array of pharmaceutical compounds. The isoxazole scaffold is present in drugs with diverse mechanisms of action.

General Pharmacological Activities of Isoxazole Derivatives:

-

Anticancer: Some isoxazole-containing molecules act as inhibitors of protein kinases or sirtuins, which are involved in cancer cell growth and proliferation.[10]

-

Anti-inflammatory: Isoxazole derivatives have been developed as anti-inflammatory agents.[5]

-

Antimicrobial: The isoxazole ring is a feature in some antibacterial and antifungal drugs.[4]

-

Immunomodulatory: Certain aminoisoxazole derivatives have shown the ability to modulate immune responses.[5]

While a specific signaling pathway directly targeted by the parent 4-aminoisoxazole is not well-documented, its derivatives have been investigated for specific biological activities. For instance, derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as inhibitors of sphingomyelin synthase 2 (SMS2), a target for chronic inflammation-associated diseases.[11] Additionally, some isoxazole derivatives have been studied for their immunoregulatory properties.[5]

Drug Discovery Workflow from a Core Scaffold

The general process of drug discovery often starts with a core chemical structure, like 4-aminoisoxazole, which is then modified to create a library of related compounds. These compounds are then screened for biological activity against various targets.

Caption: A generalized workflow illustrating the progression from a core chemical scaffold to an approved drug.

Conclusion

4-Aminoisoxazole is a foundational molecule in the field of medicinal chemistry. Its synthesis, achievable through both classical and modern methods, provides a gateway to a vast chemical space of potentially therapeutic compounds. While the direct biological activity of 4-aminoisoxazole itself is not extensively characterized, its role as a versatile building block in the development of drugs targeting a wide range of diseases is well-established. Future research into novel synthetic routes and the biological activities of its derivatives will continue to be a fruitful area of investigation for drug discovery professionals.

References

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112457268A - Mild this compound synthesis method - Google Patents [patents.google.com]

- 7. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Bioactive Isoxazolo[5,4-b]pyridine Derivatives from 4-Aminoisoxazole Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-aminoisoxazole hydrochloride as a key starting material. The focus is on the preparation of isoxazolo[5,4-b]pyridine derivatives, a scaffold known for its diverse pharmacological activities, including antibacterial and anticancer properties. This guide outlines a multi-step synthesis culminating in the production of N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide, a representative bioactive compound. All quantitative data is presented in structured tables, and experimental workflows and relevant biological pathways are visualized using diagrams.

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic potential, including anti-inflammatory, antibacterial, anticancer, and antiviral activities.[1][2] this compound is a versatile and readily available building block for the construction of more complex heterocyclic systems. This document details its application in the synthesis of isoxazolo[5,4-b]pyridines, which have shown promise as potent bioactive agents.[3][4] The synthetic strategy involves the initial construction of the isoxazolo[5,4-b]pyridine core through a condensation and cyclization sequence, followed by functionalization to yield the target bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-4-oxo-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxylate

This protocol describes the synthesis of the key intermediate, an ethyl 4-oxo-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxylate, starting from this compound and diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via a condensation followed by a thermal cyclization.[5]

Materials:

-

This compound

-

Diethyl 2-(ethoxymethylene)malonate

-

Triethylamine

-

Diphenyl ether

-

Ethanol

-

Hexane

-

Ethyl acetate

Procedure:

-

Condensation: In a round-bottom flask, suspend this compound (1.21 g, 10 mmol) in ethanol (50 mL).

-

Add triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride and stir for 15 minutes at room temperature.

-

To the resulting solution of free 4-aminoisoxazole, add diethyl 2-(ethoxymethylene)malonate (2.16 g, 10 mmol).

-

Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The intermediate product, diethyl 2-((isoxazol-4-ylamino)methylene)malonate, will precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Cyclization: In a separate flask, heat diphenyl ether to 250 °C.

-

Add the dried intermediate from the previous step in portions to the hot diphenyl ether.

-

Maintain the temperature at 250 °C for 30 minutes.

-

Cool the reaction mixture to room temperature and add hexane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and then recrystallize from a mixture of ethanol and ethyl acetate to yield pure ethyl 3-amino-4-oxo-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxylate.

Protocol 2: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine

This protocol outlines the hydrolysis and decarboxylation of the ester intermediate to yield the core 3-aminoisoxazolo[5,4-b]pyridine.

Materials:

-

Ethyl 3-amino-4-oxo-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxylate

-

Aqueous Sodium Hydroxide (10%)

-

Concentrated Hydrochloric Acid

Procedure:

-

Suspend the ethyl ester intermediate (2.37 g, 10 mmol) in 10% aqueous sodium hydroxide (50 mL).

-

Reflux the mixture for 2 hours until the solid completely dissolves.

-

Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-aminoisoxazolo[5,4-b]pyridine.

Protocol 3: Synthesis of N-(Isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide

This final protocol describes the synthesis of the target bioactive sulfonamide from the 3-aminoisoxazolo[5,4-b]pyridine intermediate.[3]

Materials:

-

3-Aminoisoxazolo[5,4-b]pyridine

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Aqueous Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 3-aminoisoxazolo[5,4-b]pyridine (1.48 g, 10 mmol) in a mixture of pyridine (20 mL) and DCM (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzenesulfonyl chloride (1.77 g, 10 mmol) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide.

Data Presentation

The following table summarizes the antibacterial activity of a series of synthesized N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivatives against various bacterial strains. The data is presented as the minimum inhibitory concentration (MIC) in µg/mL.

| Compound | Derivative | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |

| 1 | N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | 125 | 125 |

| 2 | N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | 250 | 250 |

| 3 | N-isoxazolo[5,4-b]pyridine-3-yl-4-methoxybenzenesulfonamide | >500 | >500 |

| 4 | N-isoxazolo[5,4-b]pyridine-3-yl-4-chlorobenzenesulfonamide | 125 | 250 |

Data adapted from a study on similar sulfonamide isoxazolo[5,4-b]pyridines, demonstrating the potential bioactivity of this class of compounds.[3]

Signaling Pathway

The antibacterial action of sulfonamides is primarily attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for the synthesis of nucleic acids and amino acids. Mammalian cells are not affected as they obtain folic acid from their diet.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex, bioactive heterocyclic compounds. The protocols outlined in this document provide a clear pathway for the synthesis of isoxazolo[5,4-b]pyridine-based sulfonamides, which have demonstrated promising antibacterial activity. The modular nature of this synthetic route allows for the generation of diverse libraries of compounds for further drug discovery and development efforts. The provided diagrams for the synthetic workflow and the biological mechanism of action offer a clear visual aid for researchers in this field.

References

4-Aminoisoxazole Hydrochloride: A Versatile Scaffold for Drug Discovery

Introduction